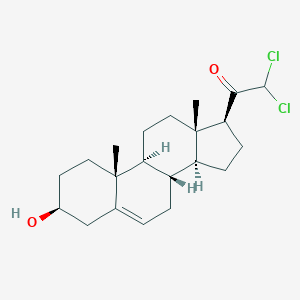

21,21-Dichloropregnenolone

描述

Structure

3D Structure

属性

CAS 编号 |

117038-60-5 |

|---|---|

分子式 |

C21H30Cl2O2 |

分子量 |

385.4 g/mol |

IUPAC 名称 |

2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |

InChI 键 |

NKTSEDXFEYAMFC-OSQVXGLNSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C |

规范 SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |

同义词 |

21,21-DCPN 21,21-dichloropregnenolone |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of 21,21 Dichloropregnenolone

Strategies for the Introduction of Dichloromethyl Moieties into Pregnenolone (B344588) Derivatives

The incorporation of a dichloromethyl group at the C-21 position of a pregnenolone scaffold is a key modification that imparts specific chemical properties to the molecule. ontosight.ai This transformation requires carefully chosen synthetic routes to ensure the desired substitution occurs with high efficiency and selectivity.

The synthesis of C-21 chlorinated pregnane (B1235032) derivatives often involves multi-step pathways starting from a suitable pregnenolone precursor. While direct dichlorination at the C-21 methyl group can be challenging, a common strategy involves the transformation of the C-20 ketone. For instance, the synthesis of analogous chlorinated steroids has been achieved through the formation of a trichloroketone intermediate. nih.gov This process can involve reacting the starting steroid with a strong base and a chlorinating agent.

A representative pathway for introducing chloro-substituents onto the steroid backbone involves metal-mediated halogenation. One such system uses activated manganese dioxide (MnO₂) in conjunction with trimethylchlorosilane or acetyl chloride. niscpr.res.in This method generates a reactive MnCl₄ species in situ, which can then effect chlorination on the steroid molecule. niscpr.res.in The reaction is typically initiated by dissolving the steroid in glacial acetic acid, followed by the addition of MnO₂ and acetyl chloride or trimethylchlorosilane. niscpr.res.in

Table 1: Reagents for Chlorination of Steroid Precursors

| Reagent System | Role | Reference |

|---|---|---|

| MnO₂ / Acetyl Chloride | In situ generation of MnCl₄ for chlorination | niscpr.res.in |

A significant challenge in the synthesis of 21,21-dichloropregnenolone is achieving regioselectivity, which is the control of where the chemical modification occurs on the molecule. In pregnenolone derivatives containing other reactive sites, such as carbon-carbon double bonds, competing reactions can occur.

For example, in the chlorination of 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), which contains a double bond at the C-16 position, the chlorine atoms add preferentially across this α,β-unsaturated double bond rather than substituting at the C-21 position. niscpr.res.in This reaction yields 16α,17α-dichloro derivatives as the major product. niscpr.res.in C-21 substitution is observed only after the double bond at the 16-position has been reduced. niscpr.res.in This demonstrates that the substrate's existing structure dictates the site of halogenation. The stereochemistry of the addition at the 5,6-double bond has been shown to result in a trans-dichloride (5α, 6β-orientation). niscpr.res.in

Precursor Chemistry: Transformation of 16-Dehydropregnenolone Acetate into Halogenated Derivatives

16-Dehydropregnenolone acetate (16-DPA) is a versatile and widely available steroidal intermediate, serving as a starting point for the synthesis of numerous steroidal drugs. niscpr.res.in Its transformation is a critical first step in the synthesis of many complex steroids, including halogenated derivatives. 16-DPA is commonly produced via the degradation of diosgenin. google.com

When 16-DPA is subjected to chlorination conditions using a manganese-mediated system (MnO₂ and acetyl chloride), the reaction does not yield a C-21 chlorinated product directly. Instead, the reaction proceeds via the addition of chlorine across the C-16 double bond. niscpr.res.in Depending on the stoichiometry of the reagents, different products can be obtained.

With Stoichiometric MnO₂: The primary product is the 16α,17α-dichloro derivative. niscpr.res.in

With Excess MnO₂: A tetrachloro derivative, 5α,6β,16α,17α-tetrachloro-20-oxopregnane, becomes the major product, indicating that chlorination also occurs at the C-5 double bond. niscpr.res.in

These vicinal dihalide products can undergo further reactions. Dehalogenation with zinc and acetic acid can regenerate the original 16-DPA, confirming the addition across the double bond. niscpr.res.in Furthermore, dehydrohalogenation of these products can furnish 16-chloro-16-dehydropregnenolone derivatives. niscpr.res.in The crucial finding is that the presence of the C-16,17 double bond effectively prevents C-21 halogenation under these conditions. niscpr.res.in Therefore, to synthesize this compound from a precursor like 16-DPA, the C-16,17 double bond must first be saturated (reduced).

Table 2: Products from the Chlorination of 16-Dehydropregnenolone Acetate (16-DPA)

| MnO₂ Amount | Major Product | Minor Product | Reference |

|---|---|---|---|

| Stoichiometric | 16α, 17α-dichloropregnenolone acetate | 5α, 6β, 16α, 17α-tetrachloro-20-oxopregnane | niscpr.res.in |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization, or the process of structurally modifying a molecule, is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR). nih.gov By creating a series of related compounds, researchers can determine which parts of the molecule are essential for its biological activity.

This compound itself represents a derivative of pregnenolone, designed to study the effects of the dichloromethyl group on biological targets. It has been used in studies investigating the inactivation of cytochrome P-450 enzymes involved in steroid metabolism. researchgate.net

Structure Activity Relationship Sar Studies of 21,21 Dichloropregnenolone and Its Analogues

Elucidation of Key Structural Determinants for Enzyme Inhibition

The biological activity of pregnenolone (B344588) derivatives is significantly influenced by the nature and position of substituents on the steroid nucleus. For enzyme inhibition, specific structural features are often required for optimal interaction with the active site.

Key findings from research on related compounds include:

Substitutions at C-21: The introduction of various functional groups at the C-21 position of the pregnenolone scaffold has been shown to modulate inhibitory activity against different enzymes. For instance, new pregnenolone sulfate (B86663) analogues with heterocyclic substitutions at the C-21 position have been synthesized and shown to act as negative allosteric modulators of GABAA receptors nih.govscienceopen.com. This highlights the importance of the C-21 position in mediating interactions with protein targets.

Role of the Steroid Core: The rigid tetracyclic structure of pregnenolone serves as a crucial scaffold, orienting the functional groups in a specific three-dimensional arrangement for effective binding to target enzymes.

Modifications at other positions: Alterations at other positions, such as C-3 and C-16, also play a significant role in determining biological activity. For example, the presence of an alicyclic ester at the C-3 position of 21-imidazolyl-16-dehydropregnenolone derivatives was found to be critical for their 5α-reductase 2 inhibitory activity nih.gov.

The following table summarizes the inhibitory activities of some C-21 substituted pregnenolone analogues against specific enzymes, illustrating the importance of the substituent at this position.

| Compound | Target Enzyme | IC50 (nM) |

| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate | 5α-Reductase 2 | 29 |

| 21,21-difluoro-3β-hydroxy-20-methylpregna-5,20-diene | C17(20) Lyase | Moderately Potent Inhibitor |

Impact of Dichloromethyl Group Position and Substitution on Biological Activity

The presence of a dichloromethyl group at the C-21 position is a defining feature of 21,21-dichloropregnenolone. The position and nature of halogen substitutions on the steroid skeleton can dramatically alter the biological profile of the molecule.

While direct studies on this compound are limited, research on analogous halogenated steroids provides valuable insights:

Fluorinated Analogues: The synthesis of 21,21-difluorovinyl steroids, which are mimics of the C20(21) enol form of pregnenolone, has been explored to create mechanism-based inhibitors of C17(20) lyase nih.gov. The difluoroolefin analogue was found to be a moderately potent, time-dependent inhibitor of this enzyme, which is crucial for testosterone (B1683101) biosynthesis nih.gov. This suggests that dihalogenation at the C-21 position can confer significant enzyme inhibitory properties.

General Effects of Halogenation: Halogen atoms, being electronegative and possessing a larger atomic radius than hydrogen, can influence a molecule's steric and electronic properties. This can lead to altered binding affinities and reactivities with biological targets.

Steric and Electronic Effects on Enzyme Binding and Inactivation

The dichloromethyl group at the C-21 position of this compound is expected to exert significant steric and electronic effects that influence its interaction with target enzymes.

Steric Effects: The bulky nature of the dichloromethyl group can influence how the steroid fits into the active site of an enzyme. This steric hindrance can either enhance or diminish binding affinity depending on the topology of the binding pocket. The size of the substituent can be a critical factor, as demonstrated in studies where different ester moieties at C-3 of the steroid skeleton were key in obtaining biological activity nih.gov.

Electronic Effects: The two chlorine atoms are highly electronegative, creating a strong electron-withdrawing effect. This can alter the charge distribution across the molecule, potentially influencing hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's active site. The electronic properties of substituents are known to be crucial in establishing structure-activity relationships nih.gov.

Computational Approaches to Structure-Activity Relationship Analysis (QSAR)

Computational methods are powerful tools for understanding the SAR of steroid derivatives and for designing new, more active compounds.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors that quantify various physicochemical properties of the molecules.

Molecular docking and dynamics simulations provide atomic-level insights into how a ligand, such as this compound, binds to its target enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand within the active site of a protein. For pregnenolone derivatives, docking studies have been used to understand their interactions with enzymes like CYP21A2 frontiersin.org. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-enzyme complex, showing how the interactions evolve over time. These simulations have been employed to study the interaction of pregnenolone sulfate analogues with the GABAA receptor, helping to elucidate the molecular basis for their modulatory effects nih.govscienceopen.com. These computational approaches can help to rationalize the observed SAR and guide the design of new analogues with improved biological activity.

Preclinical Research Models and Methodologies in the Study of 21,21 Dichloropregnenolone

In Vitro Experimental Systems

In vitro methodologies have been central to understanding the biochemical effects of 21,21-Dichloropregnenolone. These systems allow for controlled investigation into the compound's influence on specific enzymatic pathways, removing the complexities of a whole-organism model.

Isolated Microsomal Systems

Microsomes, which are vesicles of endoplasmic reticulum tissue, contain a high concentration of drug-metabolizing enzymes and are a standard tool for metabolic studies. Research on this compound has involved microsomal preparations from various animal species to understand species-specific metabolic differences and the impact of enzyme induction.

Investigations into the effects of this compound have utilized liver microsomes from both rabbits and rats to explore its enzyme-inactivating properties. researchgate.netarizona.edu In liver microsomes from outbred New Zealand White male rabbits with high levels of cytochrome P-450 1, the compound was shown to cause a time- and NADPH-dependent loss of 21-hydroxylase activity. ethernet.edu.et However, it did not produce a time-dependent loss of 6β-hydroxylase activity in these rabbits. ethernet.edu.et

Further studies used microsomes from the inbred B/J strain of rabbits, where this compound led to some inactivation of 16α-hydroxylase. ethernet.edu.et In experiments with liver microsomes from rats, this compound was also investigated as a mechanism-based inactivator of cytochrome P450 enzymes, particularly CYP3A isozymes.

To study the compound's effect on specific, upregulated enzymes, researchers have used microsomes from animals treated with inducing agents. The inactivation of cytochrome P-450 by this compound was specifically investigated using intact liver microsomes from phenobarbital-treated rats. arizona.edu Phenobarbital is a known inducer of various cytochrome P450 enzymes, and using microsomes from treated animals allows for the study of the compound's interaction with these specific, abundant isozymes. Another study protocol involved rifampicin-treated rabbits, though in this model, this compound did not cause a time-dependent loss of 6β-hydroxylase activity. ethernet.edu.et

Reconstituted Enzyme Systems with Purified Cytochrome P450 Isozymes

To pinpoint the precise molecular targets of this compound, reconstituted enzyme systems containing purified cytochrome P450 isozymes are employed. This approach removes the influence of other microsomal components. The mechanism-based inactivation of 21-hydroxylase activity by this compound was documented using purified P-450 1 in a reconstituted system. ethernet.edu.et

Studies have shown that this compound is an effective mechanism-based inactivator of rabbit liver CYP2C5, but it does not inactivate rabbit adrenal CYP21. In contrast, it demonstrated similar inactivation kinetics for rat liver microsomal CYP3A enzymes when tested with either progesterone (B1679170) or androstenedione (B190577) as substrates.

| P450 Isozyme | Source Organism/System | Observed Effect |

|---|---|---|

| P-450 1 | Rabbit (Reconstituted System) | Mechanism-based inactivation of 21-hydroxylase activity ethernet.edu.et |

| CYP2C5 | Rabbit Liver | Good mechanism-based inactivator |

| CYP21 | Rabbit Adrenal | No inactivation observed |

| CYP3A | Rat Liver Microsomes | Inactivation with k_inact ≈ 0.1 min⁻¹ |

Cellular Models for Specific Enzyme Expression and Activity (e.g., Escherichia coli-expressed enzymes)

To overcome the challenges of purifying enzymes from native tissues, cellular models engineered to express specific enzymes are used. Escherichia coli is a common host for expressing recombinant proteins. The specific effects of this compound have been characterized using purified, E. coli-expressed rabbit cytochrome P-450 2C enzymes. This model provided a precise means to assess the compound's impact on the progesterone hydroxylation activity of individual isozymes, including P-450 2C5, 2C4, 2C3, and 2C3v. In these studies, this compound was found to preferentially inactivate the P-450 2C5 isozyme, highlighting its selectivity.

In Vivo Animal Models

While extensive in vitro research has characterized the biochemical interactions of this compound with metabolic enzymes, publicly available research does not provide detailed results from in vivo animal models. The existing studies focus on elucidating the mechanism of action at the molecular level using isolated and reconstituted systems, for which tissues are sourced from animal models such as rabbits and rats. researchgate.netarizona.eduethernet.edu.et However, comprehensive studies describing the administration of this compound to whole animal models to assess its systemic effects, pharmacokinetics, and physiological outcomes are not detailed in the retrieved scientific literature.

Rodent Models (e.g., Rats, Mice)

Rodent models, primarily mice and rats, are foundational in preclinical testing and are frequently used to assess the therapeutic efficacy and safety of new chemical entities. nih.gov While specific in-vivo studies in rodents detailing the full pharmacokinetic profile of this compound are not extensively documented in the provided research, the compound has been identified as a mechanism-based inactivator of specific cytochrome P-450 isozymes. Research has shown that this compound inactivates progesterone 6β-hydroxylase. arizona.edu

Investigations into enzymatic pathways targeted by compounds like this compound often use genetically modified rodent models. For instance, to study the function of 21-hydroxylase (CYP21A2), a target for inhibition, researchers have developed humanized mouse models. mdpi.com These models, which may carry specific mutations like p.R484Q, exhibit characteristics of congenital adrenal hyperplasia (CAH), such as hyperplastic adrenals and altered steroid profiles, including elevated progesterone. mdpi.com Such models are invaluable for testing the in-vivo effects of enzyme inhibitors.

| Model System | Key Finding/Characteristic | Relevance to this compound | Reference |

|---|---|---|---|

| General Rodent Models | Standard for preclinical testing of novel compounds. | Serve as the basis for determining whether a potential therapeutic will progress to human clinical trials. nih.gov | nih.gov |

| Humanized CYP21A2 Mutant Mouse | Exhibits elevated progesterone and reduced corticosterone (B1669441) levels, mimicking 21-hydroxylase deficiency. | Provides a robust in-vivo system for testing inhibitors of the 21-hydroxylase enzyme, a known target. mdpi.com | mdpi.com |

Lagomorph Models (e.g., Rabbits)

The use of lagomorphs, such as rabbits, in preclinical studies is well-established, particularly for investigating the distribution and metabolism of various substances. However, specific research detailing the use of this compound in rabbit models is not prominently featured in the available literature. Studies on other chlorinated compounds have utilized pregnant New Zealand White rabbits to examine maternal-fetal transfer and tissue distribution, indicating the suitability of this model for pharmacokinetic research. bohrium.com While these methodologies could be applied to this compound, direct findings from such studies on this specific compound are not available.

Selection of Animal Models for Specific Enzymatic Pathway Investigation

The choice of an animal model is critically dependent on the specific scientific question, particularly when investigating the interaction of a compound with a specific enzymatic pathway. For a compound like this compound, which acts as an inhibitor of cytochrome P-450 isozymes, the selection of a model is guided by the expression and function of the target enzyme in that species. arizona.edu

The primary goal is to use a model where the enzyme's characteristics are as close as possible to humans. This is particularly important for steroidogenic enzymes like 21-hydroxylase (CYP21A2). The development of transgenic mouse models with a "humanized" CYP21A2 gene is a significant step in this direction. mdpi.com These models are designed to overcome inter-species differences in enzyme function and regulation, providing a more accurate system for studying human conditions like congenital adrenal hyperplasia and for evaluating the efficacy of potential inhibitors. mdpi.comnih.gov

The rationale for using such specific models includes:

Functional Similarity : The humanized enzyme in the animal model effectively replaces the function of the endogenous mouse enzyme. mdpi.com

Pathological Relevance : The model exhibits a phenotype, such as altered steroid hormone levels, that is directly relevant to the human disease resulting from enzyme deficiency. mdpi.com

Predictive Value : These models serve as a valuable in-vivo testing system for developing new treatments and therapies targeting the specific enzyme. mdpi.com

| Enzyme Target | Animal Model Example | Reason for Selection | Reference |

|---|---|---|---|

| 21-hydroxylase (CYP21A2) | Humanized transgenic mouse with CYP21A2 mutation | Model accurately mimics the metabolic and pathological aspects of human 21-hydroxylase deficiency (CAH). | mdpi.com |

| Progesterone 6β-hydroxylase | Rodent models (general) | Allows for the study of isozyme-selective inhibition of cytochrome P-450 enzymes involved in steroid metabolism. arizona.edu | arizona.edu |

Preclinical Metabolic Fate and Biotransformation of 21,21 Dichloropregnenolone

Metabolic Stability Assessment in Preclinical Models

The metabolic stability of a new chemical entity is a critical parameter evaluated during preclinical development, offering insights into its persistence in the body and its likely in vivo half-life. The assessment for 21,21-Dichloropregnenolone would typically involve in vitro assays using liver microsomes and hepatocytes from various preclinical species, such as rats, mice, dogs, and monkeys, as well as from human donors. These systems contain the primary enzymes responsible for drug metabolism.

The compound would be incubated with these biological matrices, and the rate of its disappearance over time would be monitored. This data allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). A high intrinsic clearance suggests rapid metabolism and likely poor bioavailability, whereas a low clearance indicates greater stability.

Interactive Data Table: In Vitro Metabolic Stability of this compound

| Preclinical Model | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat Liver Microsomes | Data Not Available | Data Not Available |

| Mouse Liver Microsomes | Data Not Available | Data Not Available |

| Dog Liver Microsomes | Data Not Available | Data Not Available |

| Monkey Liver Microsomes | Data Not Available | Data Not Available |

| Human Liver Microsomes | Data Not Available | Data Not Available |

| Rat Hepatocytes | Data Not Available | Data Not Available |

| Human Hepatocytes | Data Not Available | Data Not Available |

| Note: This table is a template. As of the last update, specific experimental data for this compound was not publicly available. |

Identification of Primary Metabolites

Following the determination of metabolic stability, the next step involves identifying the chemical structures of the metabolites formed. This is essential for understanding the biotransformation pathways and for assessing whether any metabolites could be pharmacologically active or potentially toxic. The identification process typically employs high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to analyze the samples from the metabolic stability assays.

For this compound, potential metabolic transformations could include hydroxylation, oxidation, reduction, and dehalogenation. The dichloromethyl group at the C21 position is a likely site for metabolic attack. The identification of metabolites would involve comparing the mass spectra of the parent compound with those of the newly formed products.

Interactive Data Table: Putative Primary Metabolites of this compound

| Metabolite ID | Proposed Biotransformation | m/z |

| M1 | Monohydroxylation | Data Not Available |

| M2 | Dihydroxylation | Data Not Available |

| M3 | Oxidative Dechlorination | Data Not Available |

| M4 | Glucuronide Conjugate | Data Not Available |

| M5 | Sulfate (B86663) Conjugate | Data Not Available |

| Note: This table represents potential metabolites. As of the last update, specific experimental data for this compound was not publicly available. |

Elucidation of Metabolic Routes and Enzyme Catalysis

Once primary metabolites are identified, studies are conducted to determine the specific enzymes responsible for their formation. The cytochrome P450 (CYP) superfamily of enzymes is a primary focus, as they are responsible for the metabolism of a vast number of drugs. In vitro experiments using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) can pinpoint which specific isoforms are involved in the metabolism of this compound.

By incubating the compound with individual recombinant CYPs and observing the formation of metabolites, a reaction phenotype can be established. This information is crucial for predicting potential drug-drug interactions. For instance, if this compound is primarily metabolized by CYP3A4, co-administration with a strong inhibitor of this enzyme could lead to increased plasma concentrations of the parent drug.

Implications for Enzyme Induction and Inhibition in Preclinical Contexts

In addition to being a substrate for metabolic enzymes, a drug candidate can also be an inhibitor or an inducer of these enzymes. Enzyme inhibition can lead to an increase in the plasma levels of co-administered drugs, potentially causing toxicity. Conversely, enzyme induction can decrease the efficacy of other drugs by accelerating their metabolism.

Preclinical in vitro assays are used to assess the potential of this compound to inhibit or induce key CYP enzymes. Inhibition studies typically involve co-incubating the compound with known CYP substrates and measuring the effect on the rate of metabolite formation. Induction studies are often performed in cultured human hepatocytes by measuring changes in CYP enzyme expression (mRNA levels) and activity after exposure to the test compound. The results from these studies are vital for predicting the clinical drug-drug interaction profile of this compound.

Analytical Methodologies for 21,21 Dichloropregnenolone Research

Development and Validation of Quantitative Analytical Procedures

The foundation of any quantitative analysis is a well-developed and thoroughly validated method. This ensures that the data generated is reliable, reproducible, and accurate for its intended purpose. For 21,21-Dichloropregnenolone, this would typically involve chromatographic methods coupled with sensitive detection techniques. The validation process is guided by international standards, such as those from the International Council for Harmonisation (ICH).

A crucial first step is to establish the method's specificity and selectivity , ensuring that the analytical signal corresponds only to this compound and is not affected by interference from other compounds in the sample matrix. The linearity of the method is then determined by analyzing a series of standards across a range of concentrations to demonstrate a proportional relationship between concentration and instrument response.

Key validation parameters include the limit of detection (LOD) , the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ) , the lowest concentration that can be measured with acceptable precision and accuracy. nih.govresearchgate.netPrecision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), by analyzing multiple samples at different concentrations within the same day and on different days, respectively. Accuracy is determined by comparing the measured concentration to a known true concentration, often through the analysis of spiked samples, and is expressed as the percentage recovery. nih.gov

Robustness is also evaluated to assess the method's reliability when subjected to small, deliberate variations in analytical parameters, such as mobile phase composition or temperature. Finally, the stability of this compound in the analytical solutions and under various storage conditions is investigated to ensure that the sample integrity is maintained throughout the analytical process.

Table 1: Representative Validation Parameters for a Quantitative Analytical Method for this compound

| Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (% RSD) | ≤ 15% | < 5% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | Analyte- and technique-dependent |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | Analyte- and technique-dependent |

| Specificity / Selectivity | No interference at the retention time of the analyte | Peak purity > 99% |

| Robustness | % RSD of results after minor changes < 15% | Method remains reliable |

| Stability | Degradation < 10% | Stable for 24h at room temperature |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating and quantifying this compound from complex mixtures. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of synthetic steroids. ugm.ac.iddntb.gov.ua For a non-volatile compound like this compound, reverse-phase HPLC is particularly suitable. ugm.ac.id In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information and assess peak purity, or a more sensitive fluorescence detector (FLD) if the molecule is fluorescent or can be derivatized with a fluorescent tag. nih.govencyclopedia.pubdntb.gov.ua

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for steroid analysis. nih.govresearchgate.netnih.gov Due to the relatively low volatility of steroids, derivatization is often necessary to increase their thermal stability and improve their chromatographic behavior. The resulting derivatives can then be separated on a capillary column and detected with high sensitivity and specificity by a mass spectrometer. GC-MS is particularly valuable for its ability to provide structural information based on the fragmentation patterns of the analytes. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) , which uses smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and selective method for the quantification of steroids in complex biological matrices. mdpi.com

Table 2: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Advantages |

|---|---|---|---|---|

| HPLC-PDA/FLD | C18, C8 | Acetonitrile/Water, Methanol/Water | Photodiode Array, Fluorescence | Robust, versatile, non-destructive |

| GC-MS | Fused-silica capillary column (e.g., OV-1) | Helium, Hydrogen | Mass Spectrometry | High resolution, structural information |

| UPLC-MS/MS | Sub-2 µm particles (e.g., C18) | Acetonitrile/Water, Methanol/Water | Tandem Mass Spectrometry | High throughput, high sensitivity and selectivity |

Spectroscopic Methods for Structural Elucidation of Metabolites and Reaction Products

Following administration or in vitro studies, this compound can be metabolized into various products. Spectroscopic techniques are indispensable for elucidating the chemical structures of these unknown metabolites and any reaction byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. researchgate.netdntb.gov.ua¹H NMR provides information about the number and chemical environment of protons in the molecule, while ¹³C NMR provides similar information for the carbon atoms. More advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are used to establish the connectivity between atoms and build up the complete structure of the molecule. rsc.orgmdpi.com By comparing the NMR spectra of the parent compound with those of its metabolites, structural changes such as hydroxylations, oxidations, or conjugations can be identified.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. Changes in the IR spectrum, such as the appearance or disappearance of peaks corresponding to carbonyls, hydroxyls, or carbon-chlorine bonds, can indicate metabolic transformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for compounds containing chromophores, such as conjugated double bonds. While the basic steroid nucleus does not absorb strongly in the UV-Vis region, the introduction of certain functional groups during metabolism can lead to a characteristic absorption spectrum that can aid in identification.

Table 3: Application of Spectroscopic Methods in the Structural Elucidation of this compound Metabolites

| Spectroscopic Technique | Information Obtained | Application to Metabolite Identification |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons | Identifies changes in the proton environment, such as the introduction of new substituents. |

| ¹³C NMR | Chemical shifts of carbon atoms | Reveals alterations to the carbon skeleton and the position of functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons | Establishes the complete chemical structure of the metabolite. |

| IR Spectroscopy | Presence of functional groups | Detects the addition or removal of groups like hydroxyl (-OH) or carbonyl (C=O). |

| UV-Vis Spectroscopy | Presence of chromophores | Can indicate the formation of conjugated systems during metabolism. |

Mass Spectrometry Applications in Metabolic Profiling

Mass spectrometry (MS) is a highly sensitive and specific technique that is central to the metabolic profiling of this compound. It is typically coupled with a chromatographic separation method, such as LC or GC, to analyze complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly tandem mass spectrometry (LC-MS/MS) , is the gold standard for quantitative and qualitative analysis of steroids in biological fluids. mdpi.comnih.gov After separation by LC, the analytes are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) . The ions are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer, such as a quadrupole , ion trap , or Orbitrap . In tandem MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) , provides exceptional selectivity and sensitivity for quantitative studies. mdpi.com Untargeted metabolomic profiling using high-resolution mass spectrometry can help to identify a wide range of potential metabolites of this compound. e-century.us

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for steroid profiling. nih.govmdpi.com After derivatization, the analytes are separated by GC and then ionized, typically by electron ionization (EI) . The resulting mass spectra contain characteristic fragmentation patterns that can be used to identify the compound by comparison to spectral libraries. GC-MS is particularly effective for separating stereoisomers, which can be crucial in understanding the metabolism of steroids. nih.gov

The data obtained from these mass spectrometric analyses allows for the construction of metabolic pathways for this compound, identifying the enzymatic reactions it undergoes in the body and the structures of the resulting metabolites. This information is vital for understanding its pharmacological and toxicological profile.

Table 4: Mass Spectrometry Techniques in the Metabolic Profiling of this compound

| Technique | Ionization Method | Mass Analyzer | Key Applications |

|---|---|---|---|

| LC-MS/MS | ESI, APCI | Triple Quadrupole, Ion Trap, Orbitrap | Quantitative bioanalysis, targeted and untargeted metabolomics, identification of polar metabolites. nih.govelsevierpure.com |

| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Profiling of volatile and derivatized steroids, separation of stereoisomers, library-based identification. |

| High-Resolution MS (e.g., LC-Orbitrap MS) | ESI, APCI | Orbitrap, TOF | Accurate mass measurement for elemental composition determination of unknown metabolites. |

Future Research Trajectories for 21,21 Dichloropregnenolone Analogues

Exploration of Broader Enzymatic Target Landscape

While the parent compound, pregnenolone (B344588), is known to be a precursor for a multitude of steroid hormones, its analogues can exhibit direct and nuanced interactions with a variety of enzymatic targets. Future investigations into 21,21-Dichloropregnenolone analogues should extend beyond the canonical steroidogenic pathways to identify novel protein interactions.

Key areas for exploration include:

Neurotransmitter Receptor Modulation : Analogues of pregnenolone sulfate (B86663) have been shown to act as allosteric modulators of GABA-A receptors. stanford.edu Research into 21,21-dichloro analogues could uncover unique modulatory profiles, potentially offering more selective control over neuronal inhibition and desensitization. stanford.edu

Cytochrome P450 (CYP) Enzyme Inhibition/Induction : The metabolic stability and potential for drug-drug interactions of these analogues need to be characterized. Screening against a broad panel of CYP enzymes is crucial.

Kinase Signaling Pathways : Neuroactive steroids can influence kinase activity, such as Protein Kinase C (PKC), through membrane progesterone (B1679170) receptors (mPRs). biorxiv.org Investigating whether dichlorinated analogues can modulate these pathways could reveal novel mechanisms for influencing cellular signaling cascades.

Novel Steroid-Binding Proteins : The cellular targets of pregnenolone are not fully elucidated. Analogues of this compound could be used to probe for and identify new binding partners, expanding our understanding of steroid biology.

Table 1: Potential Enzymatic and Receptor Targets for this compound Analogues

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Neurotransmitter Receptors | GABA-A Receptors, NMDA Receptors | Neurology, Psychiatry |

| Steroidogenic Enzymes | Aromatase, 3β-hydroxysteroid dehydrogenase | Oncology, Endocrinology |

| Kinases | Protein Kinase C (PKC), Protein Kinase A (PKA) | Signal Transduction, Cancer |

| Nuclear Receptors | Pregnane (B1235032) X Receptor (PXR) | Metabolism, Drug Interactions |

| Membrane Receptors | Membrane Progesterone Receptors (mPRs) | Neuroendocrinology |

Advanced Structure-Based Design Initiatives

The gem-dichloro functionality at C-21 offers a unique chemical handle for designing next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Advanced computational and structural biology techniques will be instrumental in this endeavor.

Future initiatives should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies : By synthesizing a library of this compound analogues with varied substitutions on the steroid scaffold, QSAR models can be developed. These models will help in predicting the biological activity of new compounds and identifying key structural features for target engagement.

Molecular Docking and Dynamics Simulations : For identified targets with known crystal structures, such as the GABA-A receptor, molecular docking can predict the binding modes of new analogues. stanford.edu Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and the conformational changes induced upon binding.

Crystallography of Ligand-Receptor Complexes : Obtaining crystal structures of lead compounds bound to their target proteins will provide invaluable atomic-level insights. This information is the gold standard for understanding molecular interactions and guiding the rational design of more effective molecules.

Development of Novel Research Probes and Tools

To investigate the mechanism of action and identify the full spectrum of cellular targets for this compound analogues, the development of specialized chemical probes is essential. These tools are "mutated" chemicals designed to study proteins within their native cellular environment. stanford.edu

Key strategies include:

Photoaffinity Labeling Probes : Incorporating a photolabile group onto the analogue scaffold would allow for the covalent cross-linking of the molecule to its binding partners upon UV irradiation, enabling their subsequent identification.

Biotinylated or "Click-Chemistry" Enabled Probes : Attaching a biotin (B1667282) tag or a chemical handle for click chemistry allows for the affinity purification and identification of interacting proteins from cell lysates using proteomic techniques. nih.govcam.ac.ukbiorxiv.org

Fluorescently Labeled Analogues : Synthesizing fluorescent versions of this compound analogues will enable the visualization of their subcellular localization and trafficking in real-time using advanced microscopy techniques.

The development of such probes can accelerate the drug discovery process by providing starting points for new small molecule drugs and validating disease-modifying targets. nih.gov

Integration of Omics Data for a Systems-Level Understanding of Biological Effects

To move beyond a single-target perspective and understand the global biological impact of this compound analogues, a systems biology approach integrating various "omics" technologies is necessary.

Future research should incorporate:

Transcriptomics : Techniques like RNA-sequencing can reveal the global changes in gene expression induced by treatment with an analogue. frontiersin.orgresearchgate.net This can identify the signaling pathways and cellular processes that are transcriptionally regulated. Studies on other steroid hormones have shown that they can alter the expression of a wide range of genes, and glial cells may be primary targets of this transcriptional action in the central nervous system. nih.gov

Proteomics and Chemoproteomics : By using the chemical probes described in section 8.3, researchers can perform chemoproteomic experiments to map the complete interactome of a specific analogue in live cells. nih.govcam.ac.ukbiorxiv.orgbiorxiv.org This provides a comprehensive, unbiased view of the proteins that physically interact with the compound.

Metabolomics : Analyzing the global changes in the cellular metabolome following treatment can provide a functional readout of the compound's effects on metabolic pathways. nih.gov Neurosteroid metabolomics is an emerging field that can help identify new biomarkers and understand the role of these compounds in physiological and pathological processes. stanford.edunih.gov

Integrated Multi-Omics Analysis : The true power of this approach lies in integrating data from transcriptomics, proteomics, and metabolomics. acs.org This allows for the construction of comprehensive network models that can predict the mechanism of action, identify potential off-target effects, and discover novel therapeutic applications for this compound analogues.

常见问题

Q. How should researchers address discrepancies between experimental data and computational predictions for this compound?

- Methodological Answer: Re-validate computational models (e.g., DFT or MD simulations) with updated force fields or solvent parameters. Perform sensitivity analyses to identify variables (e.g., solvation energy) impacting prediction accuracy. Publish negative results to inform model refinement and avoid selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。